molecular formula C26H21N3O3S2 B2398686 (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 630090-21-0

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2398686
CAS No.: 630090-21-0
M. Wt: 487.59
InChI Key: UBIRXNXBZYRJRA-PXLXIMEGSA-N
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Description

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a thiazolidinone core fused with pyrazole and furan moieties. Its structure includes:

  • A 1,3-thiazolidin-4-one ring with a sulfanylidene (C=S) group at position 2 and a methylidene (CH=) linkage at position 3.
  • A 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl substituent at position 3 of the thiazolidinone ring.
  • A 5-(4-methylphenyl)furan-2-yl group conjugated via the methylidene bridge.

The 4-methylphenyl substituent on the furan ring contributes moderate electron-donating effects, distinguishing it from analogs with stronger electron-withdrawing groups (e.g., nitro or fluorine) .

Properties

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c1-16-9-11-18(12-10-16)21-14-13-20(32-21)15-22-24(30)28(26(33)34-22)23-17(2)27(3)29(25(23)31)19-7-5-4-6-8-19/h4-15H,1-3H3/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIRXNXBZYRJRA-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex thiazolidinone derivative with promising biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Overview of Thiazolidinone Derivatives

Thiazolidinones are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazolidinone scaffold is particularly attractive in medicinal chemistry due to its ability to be modified at various positions to enhance biological activity. The compound incorporates a pyrazole moiety and a furan ring, which may contribute to its enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance:

  • Mechanism of Action : Thiazolidinones can inhibit cancer cell proliferation by interfering with various cellular pathways. The compound's structure suggests it may act as a tubulin polymerization inhibitor, similar to other thiazolidinone derivatives that have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
  • In Vitro Studies : In vitro assays have demonstrated that thiazolidinones exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds with strong electron-donating groups on the aromatic ring showed enhanced cytotoxic activity .
  • Case Study : A study involving a series of thiazolidinone derivatives revealed that modifications at the C2 position significantly impacted anticancer activity, with some compounds achieving IC50 values below 10 µM against various cancer cell lines .

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties:

  • Broad Spectrum Activity : Compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a related thiazolidinone derivative displayed potent antibacterial activity against E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring enhances the antibacterial activity of thiazolidinones. For example, chlorinated derivatives exhibited significantly higher inhibition percentages compared to their unsubstituted counterparts .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, thiazolidinones have been investigated for their anti-inflammatory effects:

  • Mechanism : Thiazolidinones may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX .
  • Research Findings : Recent literature suggests that certain thiazolidinone derivatives can effectively reduce inflammation in animal models, indicating their potential as therapeutic agents in inflammatory diseases .

Data Summary

The following table summarizes key biological activities of thiazolidinone derivatives based on recent studies:

Biological Activity Activity Type IC50/Effectiveness Reference
AnticancerCytotoxicity< 10 µM
AntimicrobialBacterial Inhibition88.46% (E. coli)
Anti-inflammatoryCytokine InhibitionSignificant reduction

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. Compounds similar to (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties
The compound has shown promise in anticancer research. Thiazolidinones are recognized for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by modulating key signaling pathways involved in cell survival and apoptosis .

3. Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of thiazolidinone compounds. They appear to inhibit pro-inflammatory cytokines and reduce inflammation markers in various in vitro models . This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Synthetic Applications

1. Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block for synthesizing more complex heterocycles. Its reactivity allows for the formation of various derivatives through reactions such as nucleophilic substitution and cycloaddition. For instance, it can be used to create new thiazole or thiadiazole derivatives that may exhibit enhanced biological activities .

2. Drug Development
Given its diverse biological activities, this compound is a candidate for drug development. Its structural features can be modified to improve potency and selectivity for specific biological targets. The ability to fine-tune its chemical properties makes it an attractive scaffold for medicinal chemistry endeavors aimed at developing new therapeutics .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains
Anticancer ResearchInduced apoptosis in MCF-7 and HeLa cells
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiazolidinone derivatives with structural variations primarily in the substituents on the pyrazole and furan rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound (CAS/Reference) Substituents on Furan/Pyrazole Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-(4-methylphenyl)furan-2-yl C₂₆H₂₂N₃O₃S₂ 496.60* Moderate electron-donating group; potential for balanced solubility and bioactivity .
[(5E)-5-(4-nitrophenyl)furan-2-yl analog (CAS 289499-47-4) ">[8] 5-(4-nitrophenyl)furan-2-yl C₂₅H₁₈N₄O₅S₂ 518.56 Strong electron-withdrawing nitro group enhances electrophilicity; may improve binding to electron-rich targets but reduce metabolic stability.
[(5E)-5-(4-fluorobenzylidene) analog (CAS 190653-57-7) ">[7] 4-fluorobenzylidene C₂₃H₁₉FN₃O₂S₂ 460.54 Fluorine’s electronegativity increases polarity and membrane permeability; potential for enhanced CNS activity.
[Z-configuration analog with 4-ethoxy-2-methylphenyl group (CAS 1204732-32-0) ">[9] 3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl C₂₈H₂₇N₃O₄S₂ 557.67 Ethoxy group improves solubility; Z-configuration may alter steric interactions with biological targets.
">Methoxy-substituted analog () 4-methoxyphenylmethyl + 4-propan-2-yloxyphenyl C₃₀H₂₈N₃O₄S₂ 582.75 Bulky substituents may hinder binding to compact active sites but enhance selectivity.

Key Findings from Comparative Analysis :

Nitro-substituted analogs (e.g., CAS 289499-47-4) exhibit higher molecular weights and polarities, which may correlate with increased reactivity in nucleophilic environments .

Stereochemical Considerations: The E-configuration of the methylidene bridge in the target compound ensures a planar geometry, facilitating π-π stacking with aromatic residues in enzyme binding pockets.

Biological Implications :

  • Fluorinated analogs (e.g., CAS 190653-57-7) demonstrate enhanced bioavailability due to fluorine’s small size and high electronegativity, making them candidates for blood-brain barrier penetration .
  • Bulkier substituents (e.g., methoxy or propan-2-yloxy groups in ) may limit metabolic degradation but also reduce target engagement efficiency due to steric hindrance.

Synthetic Accessibility :

  • The target compound’s 4-methylphenyl group is synthetically more accessible than nitro or fluorinated analogs, which require additional steps for introducing and stabilizing electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves (i) condensation of the pyrazole and thiazolidinone precursors under reflux conditions (e.g., ethanol or DMF as solvents), (ii) acid/base-catalyzed cyclization, and (iii) purification via column chromatography. Optimizing stoichiometry, solvent polarity (e.g., DMF vs. acetic acid), and temperature (60–100°C) is critical. Analytical techniques like TLC and HPLC monitor intermediates, while NMR and mass spectrometry confirm final structure .

Q. How can researchers confirm the structural integrity of the compound, particularly its stereochemistry and tautomeric forms?

  • Methodology : Use a combination of ¹H/¹³C NMR (to verify substituent positions and stereochemistry), X-ray crystallography (for absolute configuration), and IR spectroscopy (to confirm functional groups like C=O and C=S). Computational methods (DFT) can predict tautomeric stability (e.g., keto-enol equilibria) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), paired with ROS (reactive oxygen species) detection kits. Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) requires spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH conditions, and what degradation pathways dominate in physiological environments?

  • Methodology : Conduct stability studies in buffers (pH 1–10) at 37°C, monitored via HPLC. Degradation products are identified using LC-MS. The thiazolidinone ring is pH-sensitive, with hydrolysis likely under acidic conditions. Computational modeling (e.g., Gaussian) predicts bond dissociation energies for key functional groups .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., cell lines vs. animal studies)?

  • Methodology : Validate target specificity using CRISPR/Cas9-knockout models. Compare pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and tissue distribution in rodents. Cross-validate enzyme inhibition results with molecular docking (AutoDock Vina) to assess binding affinity to human vs. murine protein isoforms .

Q. How can regioselectivity challenges in modifying the pyrazole or thiazolidinone moieties be addressed?

  • Methodology : Use directing groups (e.g., nitro or methoxy substituents) to control electrophilic substitution on the pyrazole ring. For thiazolidinone modifications, employ protecting groups (e.g., Boc for amines) during functionalization. DFT calculations (e.g., Gibbs free energy of transition states) guide rational design .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) and off-target interactions?

  • Methodology : Combine QSAR (Quantitative Structure-Activity Relationship) models (using descriptors like logP, polar surface area) with molecular dynamics simulations (GROMACS) to assess target binding. Use PASS Online or SwissTargetPrediction for off-target profiling .

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